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molecular formula C7H6INO2 B1267756 2-Amino-3-iodobenzoic acid CAS No. 20776-55-0

2-Amino-3-iodobenzoic acid

Cat. No. B1267756
M. Wt: 263.03 g/mol
InChI Key: NPQWFVGQIVTULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006454B2

Procedure details

To a ice cold solution of 7-iodoindoline-2,3-dione (2.9 g, 0.0106 mol) in an aq. solution of 2 N NaOH (15 mL) was added drop wise an aq. solution of 35% H2O2 (3 mL) and then allowed to stir at room temperature over night. After the reaction is completed, the reaction mixture was diluted with water (50 mL), adjusted the pH to 2 with conc. HCl.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9]C(=O)[C:7]2=[O:12].[OH-:13].[Na+].OO.Cl>O>[NH2:9][C:10]1[C:2]([I:1])=[CH:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:12])=[O:13] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.9 g
Type
reactant
Smiles
IC=1C=CC=C2C(C(NC12)=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)O)C=CC=C1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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